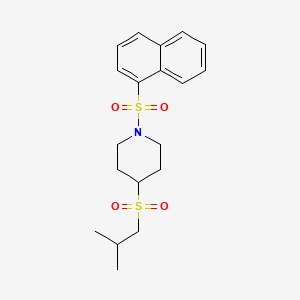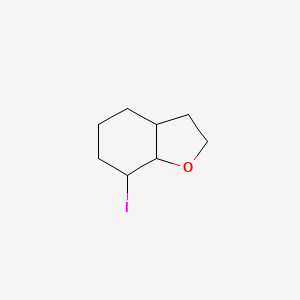
1-(3-Chlorobenzyl)piperidine-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chlorobenzyl)piperidine-3-carbohydrazide is a chemical compound with the molecular formula C13H18ClN3O and a molecular weight of 267.75 g/mol It is a piperidine derivative that features a chlorobenzyl group attached to the piperidine ring, along with a carbohydrazide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorobenzyl)piperidine-3-carbohydrazide typically involves the reaction of 3-chlorobenzyl chloride with piperidine-3-carbohydrazide under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality and yield .
化学反応の分析
Types of Reactions
1-(3-Chlorobenzyl)piperidine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can replace the chlorobenzyl group or other substituents on the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted piperidine derivatives .
科学的研究の応用
1-(3-Chlorobenzyl)piperidine-3-carbohydrazide has several scientific research applications, including:
作用機序
The mechanism of action of 1-(3-Chlorobenzyl)piperidine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
1-(4-Chlorobenzyl)piperidine-3-carbohydrazide: Similar in structure but with the chlorobenzyl group at the 4-position instead of the 3-position.
1-(3-Bromobenzyl)piperidine-3-carbohydrazide: Features a bromobenzyl group instead of a chlorobenzyl group.
1-(3-Methylbenzyl)piperidine-3-carbohydrazide: Contains a methylbenzyl group instead of a chlorobenzyl group.
Uniqueness
1-(3-Chlorobenzyl)piperidine-3-carbohydrazide is unique due to the specific positioning of the chlorobenzyl group, which can influence its chemical reactivity and biological activity.
特性
IUPAC Name |
1-[(3-chlorophenyl)methyl]piperidine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O/c14-12-5-1-3-10(7-12)8-17-6-2-4-11(9-17)13(18)16-15/h1,3,5,7,11H,2,4,6,8-9,15H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGIRPPTPCFWKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)Cl)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyanocyclohexyl)-2-[5-(diethylsulfamoyl)-1-ethylbenzimidazol-2-yl]sulfanylacetamide](/img/structure/B2552494.png)




![1-Benzoyl-3-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B2552504.png)
![N-(2-chlorobenzyl)-4-[4-(3-methylbutyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]butanamide](/img/structure/B2552505.png)


![(1S)-1,5-Anhydro-1-C-[3-(benzo[b]thien-2-ylmethyl)-4-fluorophenyl]-D-glucitol 2,3,4,6-tetraacetate](/img/structure/B2552508.png)


![2-{[(tert-butoxy)carbonyl]amino}-2-[4-(2,2-difluoroethoxy)phenyl]acetic acid](/img/structure/B2552514.png)
